Ethyl 3-(5-methylisoxazol-3-yl)-3-oxopropanoate
Description
Ethyl 3-(5-methylisoxazol-3-yl)-3-oxopropanoate is a β-ketoester derivative featuring a 5-methylisoxazole ring linked to a propanoate backbone. This compound is primarily utilized as a key intermediate in pharmaceutical synthesis, particularly for constructing heterocyclic scaffolds in drug discovery . Its structure combines the reactivity of the β-ketoester moiety—critical for cyclocondensation reactions—with the metabolic stability imparted by the isoxazole ring . While specific pharmacological data for this compound is sparse in the provided evidence, its structural analogs are frequently employed in synthesizing ligands for nuclear receptors (e.g., constitutive androstane receptor agonists) and antimicrobial agents .
Properties
Molecular Formula |
C9H11NO4 |
|---|---|
Molecular Weight |
197.19 g/mol |
IUPAC Name |
ethyl 3-(5-methyl-1,2-oxazol-3-yl)-3-oxopropanoate |
InChI |
InChI=1S/C9H11NO4/c1-3-13-9(12)5-8(11)7-4-6(2)14-10-7/h4H,3,5H2,1-2H3 |
InChI Key |
HJEDSEGYQMJIDE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(=O)C1=NOC(=C1)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-(5-methylisoxazol-3-yl)-3-oxopropanoate typically involves the cyclization of β-oxo esters with hydroxylamine hydrochloride. The reaction is carried out under acidic conditions to form the isoxazole ring. The general reaction scheme is as follows:
Starting Materials: β-oxo ester and hydroxylamine hydrochloride.
Reaction Conditions: Acidic medium, typically using hydrochloric acid.
Procedure: The β-oxo ester is reacted with hydroxylamine hydrochloride in the presence of an acid catalyst. The reaction mixture is heated to reflux, leading to the formation of the isoxazole ring.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yields. The use of microwave irradiation has also been explored to reduce reaction times and enhance efficiency.
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-(5-methylisoxazol-3-yl)-3-oxopropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the isoxazole ring to other heterocyclic structures.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products:
Oxidation Products: Oxo derivatives of the isoxazole ring.
Reduction Products: Reduced heterocyclic compounds.
Substitution Products: Various substituted isoxazole derivatives.
Scientific Research Applications
Ethyl 3-(5-methylisoxazol-3-yl)-3-oxopropanoate has several applications in scientific research:
Medicinal Chemistry: The compound is used as a building block in the synthesis of potential drug candidates, particularly those targeting neurological disorders and inflammatory diseases.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: The compound is used in studies to understand the biological activity of isoxazole derivatives, including their antimicrobial and anticancer properties.
Industrial Applications: It is used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of Ethyl 3-(5-methylisoxazol-3-yl)-3-oxopropanoate involves its interaction with specific molecular targets. The isoxazole ring can interact with enzymes and receptors in biological systems, leading to various effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Ethyl 3-(5-methylisoxazol-3-yl)-3-oxopropanoate belongs to a broader class of β-ketoesters with diverse aryl or heteroaryl substituents. Below is a detailed comparison with structurally and functionally related compounds:
Structural Comparison
Functional and Reactivity Differences
- Electron-Donating vs. Withdrawing Groups : Compounds with electron-withdrawing substituents (e.g., 4-chlorophenyl) exhibit faster cyclocondensation rates due to increased electrophilicity at the keto position compared to methyl- or ethyl-substituted isoxazoles .
- Steric Effects: Benzoisoxazole derivatives (e.g., Ethyl 3-(3-methylbenzo[d]isoxazol-6-yl)-3-oxopropanoate) show reduced solubility in polar solvents due to extended aromatic systems .
- Ester Group Influence: Methyl esters (e.g., Methyl 3-(5-ethylisoxazol-3-yl)-3-oxopropanoate) hydrolyze faster under basic conditions than ethyl esters, impacting their stability in biological systems .
Biological Activity
Ethyl 3-(5-methylisoxazol-3-yl)-3-oxopropanoate is a compound featuring an isoxazole ring, which is known for its diverse biological activities. This article explores the biological activity of this compound, highlighting its potential pharmacological properties, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . The structural features include:
- Isoxazole Ring : A five-membered heterocyclic structure containing nitrogen and oxygen.
- Propanoate Moiety : Contributes to the compound's reactivity and interaction with biological systems.
Biological Activities
Research indicates that compounds containing isoxazole rings exhibit various biological activities, including:
- Antimicrobial Properties : Some derivatives have shown effectiveness against bacterial strains, making them potential candidates for antibiotic development.
- Anti-inflammatory Effects : Isoxazole derivatives have been associated with anti-inflammatory properties, suggesting their potential use in treating inflammatory diseases.
- Anticancer Activity : Preliminary studies indicate that certain isoxazole derivatives may possess anticancer properties, although specific data on this compound is limited.
Synthesis Methods
The synthesis of this compound typically involves cycloaddition reactions and condensation techniques. For instance, a common synthesis pathway includes:
- Formation of the Isoxazole Ring : Utilizing appropriate precursors under controlled conditions.
- Esterification : Reacting the resulting acid with ethanol to form the ethyl ester.
This method allows for efficient synthesis while maintaining high yields.
Case Studies and Research Findings
While specific case studies focusing solely on this compound are scarce, related research on isoxazole derivatives provides valuable insights:
- Antimicrobial Activity : A study demonstrated that certain isoxazole derivatives exhibited significant antibacterial activity against various strains, indicating that modifications to the isoxazole structure can enhance efficacy .
- Anti-inflammatory Studies : Research involving similar compounds has shown promising results in reducing inflammation markers in animal models, suggesting that this compound may have similar effects.
Comparative Analysis of Related Compounds
The following table compares this compound with structurally related compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 3-(5-Isopropyl-isoxazol-3-yl)-3-oxo-propionic acid methyl ester | Isopropyl instead of ethyl group | Potentially different pharmacokinetics |
| 4-(5-Ethyl-isoxazol-4-yl)-2-methylpropanoic acid methyl ester | Different core structure with additional substituents | Variations in reactivity and biological profiles |
This table illustrates the diversity within isoxazole derivatives and emphasizes the unique properties that this compound may possess due to its specific structural features.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
